Talsupram hydrochloride

Descripción general

Descripción

El clorhidrato de Talsupram es un inhibidor selectivo de la recaptación de norepinefrina (NRI) que se investigó para el tratamiento de la depresión en las décadas de 1960 y 1970, pero nunca se comercializó . Está estructuralmente relacionado con la citalopram, un inhibidor selectivo de la recaptación de serotonina (ISRS) . El clorhidrato de Talsupram tiene una fórmula química de C20H25NS·HCl y un peso molecular de 347,95 g/mol .

Métodos De Preparación

La síntesis del clorhidrato de Talsupram implica varios pasos. Una de las rutas sintéticas incluye la preparación del compuesto intermedio, 3-(3,3-dimetil-1-fenil-2-benzotiofen-1-il)-N-metil-propan-1-amina . Este intermedio se convierte luego en clorhidrato de Talsupram a través de una serie de reacciones químicas, incluyendo la metilación y la formación de la sal de clorhidrato . Las condiciones de reacción típicamente implican el uso de solventes como diclorometano y reactivos como yoduro de metilo y ácido clorhídrico .

Análisis De Reacciones Químicas

El clorhidrato de Talsupram experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores comunes incluyen hidruro de litio y aluminio e hidruro de sodio y boro.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen halógenos y nucleófilos.

Hidrólisis: Esta reacción implica la ruptura de un enlace en una molécula usando agua. Las condiciones comunes incluyen ambientes ácidos o básicos.

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados .

Aplicaciones Científicas De Investigación

El clorhidrato de Talsupram se ha utilizado en diversas aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

El clorhidrato de Talsupram ejerce sus efectos inhibiendo selectivamente la recaptación de norepinefrina, un neurotransmisor involucrado en la regulación del estado de ánimo . Al bloquear el transportador de norepinefrina, el clorhidrato de Talsupram aumenta la concentración de norepinefrina en la hendidura sináptica, mejorando sus efectos sobre los receptores postsinápticos . Este mecanismo es similar al de otros inhibidores de la recaptación de norepinefrina .

Comparación Con Compuestos Similares

El clorhidrato de Talsupram está estructuralmente relacionado con otros inhibidores de la recaptación de norepinefrina, como:

Actividad Biológica

Talsupram hydrochloride, a compound with the chemical name 1,3-Dihydro-N,3,3-trimethyl-1-phenylbenzo[c]thiophene-1-propanamine hydrochloride, is primarily recognized for its role as a selective noradrenaline reuptake inhibitor (NRI). This pharmacological profile positions it as an important candidate in the treatment of various mood and pain disorders.

This compound exhibits a high affinity for the human noradrenaline transporter (NET), with an IC50 value of 0.79 nM, indicating its potency compared to serotonin (SERT) and dopamine transporters (DAT), which have IC50 values of 850 nM and 9300 nM, respectively . This selectivity suggests that talsupram may exert its therapeutic effects primarily through noradrenaline pathways.

Analgesic Properties

Recent studies have highlighted the analgesic effects of this compound in models of neuropathic pain. In a comparative study involving rats, talsupram was administered intraperitoneally at doses of 2.5, 5, and 10 mg/kg. The results indicated that talsupram significantly reduced hyperalgesia in the hot plate test compared to vilazodone and indatraline, another NRI . The maximum percentage of maximum possible effect (MPE%) was observed 60 minutes post-administration across all doses.

| Dose (mg/kg) | Hot Plate Test MPE% | Tail Flick Test MPE% |

|---|---|---|

| 2.5 | Higher than vilazodone | Not significantly different |

| 5 | Higher than vilazodone | Not significantly different |

| 10 | Higher than vilazodone | Not significantly different |

The findings suggest that the analgesic mechanism is closely linked to the inhibition of noradrenaline reuptake, which plays a crucial role in modulating pain perception .

Case Studies and Research Findings

In a series of experiments designed to assess the efficacy of talsupram in treating neuropathic pain, researchers found that:

- This compound was significantly more effective in alleviating pain compared to other tested agents like vilazodone and indatraline in certain tests.

- The analgesic effects were more pronounced in tests that integrate higher brain functions, such as the hot plate test, indicating a potential supraspinal mechanism of action .

Summary of Biological Activity

- Selective Inhibition : this compound selectively inhibits noradrenaline transporters with minimal effects on serotonin and dopamine transporters.

- Analgesic Efficacy : Demonstrated significant anti-hyperalgesic effects in animal models, particularly effective in supraspinal pain assessments.

- Potential Applications : Its profile suggests potential use in treating mood disorders and chronic pain conditions.

Propiedades

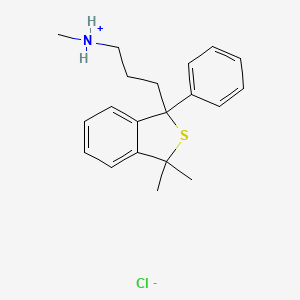

IUPAC Name |

3-(3,3-dimethyl-1-phenyl-2-benzothiophen-1-yl)propyl-methylazanium;chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NS.ClH/c1-19(2)17-12-7-8-13-18(17)20(22-19,14-9-15-21-3)16-10-5-4-6-11-16;/h4-8,10-13,21H,9,14-15H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMZCMCDSCRSIBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=CC=CC=C2C(S1)(CCC[NH2+]C)C3=CC=CC=C3)C.[Cl-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

21489-20-3 (Parent) | |

| Record name | Talsupram hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025487289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

347.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25487-28-9 | |

| Record name | Talsupram hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025487289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.